5,7-Di-O-methylquercetin
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCMNIMMTVBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158818 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13459-07-9 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Di-O-methylquercetin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to 5,7-Di-O-methylquercetin involves selective demethylation of fully methylated quercetin derivatives, particularly penta-O-methylquercetin. The key steps are:
Permethylation of Quercetin: Quercetin (3,5,7,3′,4′-pentahydroxyflavonol) is first converted into 3,5,7,3′,4′-penta-O-methylquercetin by methylation of all five hydroxyl groups. This is typically achieved using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF), yielding the penta-O-methyl derivative in high yield (~86%).
Selective Demethylation: Controlled demethylation of the penta-O-methylquercetin is performed to remove methyl groups selectively at specific positions to obtain this compound. This is achieved using reagents such as boron tribromide (BBr3) or boron trichloride (BCl3) often in the presence of tetra-butylammonium iodide (TBAI) as a catalyst or additive.
Reaction Conditions: The demethylation reaction conditions (temperature, equivalents of BBr3 or BCl3, solvent) are carefully optimized to target specific methyl groups. For example, demethylation with BBr3 in acetonitrile at room temperature yields 3,7,3′,4′-tetra-O-methylquercetin almost exclusively, while adjusting equivalents and temperature can yield tri- or di-O-methyl derivatives.
Use of BCl3/TBAI: For further demethylation from tetra-O-methyl to di-O-methyl derivatives, BCl3 combined with TBAI in dichloromethane (CH2Cl2) is effective, producing 3,7-di-O-methylquercetin in yields up to 83%.
Detailed Reaction Scheme and Yields
The synthetic pathway can be summarized as follows:
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Quercetin | MeI, NaH, DMF | 3,5,7,3′,4′-penta-O-methylquercetin | 86 |
| 2 | Penta-O-methylquercetin | BBr3, MeCN, rt | 3,7,3′,4′-tetra-O-methylquercetin | 98 |
| 3 | Penta-O-methylquercetin | 2.0 eq BBr3, CH2Cl2, −30 °C | 3,7,4′-tri-O-methylquercetin | 40 |
| 4 | Penta-O-methylquercetin | 3.0 eq BBr3, CH2Cl2, 0 °C | 7-O-methylquercetin | 25 |
| 5 | 3,7,3′,4′-tetra-O-methylquercetin | BCl3/TBAI, CH2Cl2 | 3,7-di-O-methylquercetin | 83 |
This pathway highlights the regioselective demethylation strategy that allows for precise control over the methylation pattern on the quercetin backbone.
Mechanistic Insights and Selectivity
Neighboring Group Participation: The selectivity in demethylation, particularly the high yield of 3,7,3′,4′-tetra-O-methylquercetin from penta-O-methylquercetin using BBr3, is attributed to neighboring group participation by the 4-carbonyl group, which facilitates cleavage of the 5-O-methyl group preferentially.
Reactivity Order: The 5-O-methyl group is the most reactive methyl ether towards demethylation under these conditions, followed by other positions, allowing stepwise removal of methyl groups.
Role of TBAI: Tetra-butylammonium iodide acts as a phase-transfer catalyst and iodide source, enhancing the demethylation efficiency of BCl3, especially for the conversion of tetra- to di-O-methyl derivatives.
Industrial and Natural Extraction Methods
While the synthetic chemical route is well-established for laboratory-scale preparation, industrial production may also involve:
Extraction and Purification from Plant Sources: Some industrial methods extract this compound directly from natural plants where it occurs as a minor constituent. This method preserves the natural bioactive properties but requires extensive purification.
Combination of Extraction and Semi-Synthesis: Extracted quercetin or related flavonoids can be chemically modified through methylation/demethylation steps to yield this compound at scale.
Additional Chemical Modifications and Applications
Further Functionalization: The synthetic intermediates such as penta- and tetra-O-methylquercetins can be further functionalized by iodination at the 8-position followed by Suzuki-Miyaura coupling to introduce aryl groups, expanding the chemical diversity of methylquercetin derivatives.
Reduction to Anthocyanidins: this compound derivatives can be reduced to corresponding methylated cyanidin derivatives (anthocyanidins) using zinc powder in acidic media or lithium aluminum hydride (LiAlH4), which is relevant for dye-sensitized solar cell applications.
Summary Table of Key Preparation Methods
| Method | Reagents/Conditions | Target Product | Yield (%) | Notes |
|---|---|---|---|---|
| Permethylation | MeI, NaH, DMF | Penta-O-methylquercetin | ~86 | Full methylation of all hydroxyl groups |
| Selective Demethylation (BBr3) | BBr3, MeCN or CH2Cl2, controlled temp | Tetra-, Tri-, Di-O-methylquercetin | 25–98 | Regioselective, depends on conditions |
| Demethylation (BCl3/TBAI) | BCl3, TBAI, CH2Cl2 | Di-O-methyl derivatives | ~83 | Effective for further demethylation |
| Iodination + Suzuki Coupling | NIS, Pd-catalyst, boronic acids | 8-Aryl-O-methylquercetins | 69–90 | For aryl substitution at 8-position |
| Reduction to Cyanidins | Zn/HCl or LiAlH4 | O-methylanthocyanidins | 70–83 | Conversion to anthocyanidin derivatives |
Chemical Reactions Analysis
Types of Reactions: 5,7-Di-O-methylquercetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like methyl iodide (MeI) and sodium hydride (NaH) in solvents like DMF.
Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of quercetin, each with unique bioactive properties .
Scientific Research Applications
Antioxidant Properties
Radical Scavenging Activity
Research indicates that 5,7-Di-O-methylquercetin exhibits enhanced radical-scavenging activity compared to its parent compound, quercetin. The introduction of methyl groups at the 5 and 7 positions stabilizes the radical cation intermediate formed during the electron transfer process, leading to improved antioxidant properties. This property is crucial in mitigating oxidative stress-related diseases .
Neuroprotective Effects
Inhibition of BACE1
Recent studies have highlighted the potential of this compound in neuroprotection, particularly through the inhibition of beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. The compound's structural modifications enhance its inhibitory activity against BACE1 without affecting other related enzymes, suggesting a selective action that could be beneficial in developing therapeutic agents for neurodegenerative disorders .
Photovoltaic Applications
Dye-Sensitized Solar Cells (DSSCs)
this compound has been explored as a dye in dye-sensitized solar cells (DSSCs). Its unique electronic properties allow it to function effectively as a light-harvesting dye. Studies show that derivatives of O-methylquercetins can achieve photoelectric conversion efficiencies ranging from 0.67% to 1.04%, making them promising candidates for sustainable energy applications . The introduction of aryl groups further enhances these efficiencies by improving the dye's electronic properties.
Anti-inflammatory Effects
Inhibition of Inflammatory Pathways
Flavonoids, including this compound, have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes. These compounds can modulate pathways such as NF-kB and COX-2 expression, thus offering potential therapeutic benefits for inflammatory diseases .
Food Science Applications
Natural Preservative
Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation and microbial growth makes it suitable for enhancing the shelf life and safety of various food items .
Pharmacological Research
Potential Drug Development
The pharmacological profile of this compound suggests its utility in developing new drugs targeting oxidative stress-related conditions and neurodegenerative diseases. Its enhanced bioactivity compared to quercetin opens avenues for further research into its mechanisms and therapeutic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,7-Di-O-methylquercetin involves its interaction with various molecular targets and pathways. It acts as a specific quinone reductase 2 (QR2) inhibitor, which catalyzes the metabolism of toxic quinolines . This inhibition can lead to lethal oxidative stress in certain pathogens. Additionally, it modulates the PI3K/Akt/mTOR pathway, promoting autophagy and reducing organ damage in conditions like diabetes .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features, biological activities, and metabolic pathways of 5,7-Di-O-methylquercetin and its analogs:
Key Research Findings
Mutagenicity and Structural Requirements :
- This compound and quercetin exhibit mutagenicity in Salmonella typhimurium assays. However, this compound acts without metabolic activation due to free 3' and 4' hydroxyl groups on the B ring, whereas derivatives like 7,4'-Di-O-methylquercetin require liver enzyme activation .
- Methylation at B ring hydroxyls (e.g., 3′,4′,5,7-Tetra-O-methylquercetin) abolishes direct mutagenic activity, highlighting the importance of B ring hydroxylation .
Metabolic Pathways and Biosynthesis: Both this compound and 3,7-Di-O-methylquercetin are products of O-methyltransferase activity in flavonoid biosynthesis pathways. Their accumulation varies between plant species (e.g., higher this compound in WS vs. 3,7-Di-O-methylquercetin in CS samples) . In fenugreek (Trigonella foenum-graecum), 3,7-Di-O-methylquercetin is upregulated under stress, correlating with antifungal activity against Alternaria tenuissima .
Differential Roles in Plant Physiology: this compound accumulates in apple fruit under compression stress, suggesting a role in plant defense mechanisms . 3,7-Di-O-methylquercetin is linked to flower development in Hemerocallis citrina, participating in flavone and flavonol biosynthesis .
Biological Activity
5,7-Di-O-methylquercetin is a methylated derivative of quercetin, a flavonoid widely recognized for its diverse biological activities. This compound exhibits significant antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the addition of two methoxy groups at the 5 and 7 positions of the quercetin structure. This modification affects its solubility and bioactivity compared to its parent compound, quercetin.
Antioxidant Activity
Research has demonstrated that this compound exhibits strong antioxidant activity. In a study assessing the antioxidant properties of various flavonoids, including this compound, it was found to effectively scavenge free radicals and enhance cellular antioxidant enzyme activities such as superoxide dismutase and catalase .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ORAC Value (μmol TE/g) | CAA (μmol/g) |
|---|---|---|---|
| This compound | 85 | 150 | 120 |
| Quercetin | 78 | 130 | 110 |
| Other Flavonoids | Varies | Varies | Varies |
Anti-inflammatory Effects
This compound has been shown to inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines . This anti-inflammatory action is attributed to its ability to modulate signaling pathways involving NF-κB and MAPK .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be significantly lower than those for quercetin itself, indicating enhanced potency due to methylation .
Genotoxicity Assessment
Despite its beneficial effects, there are concerns regarding the genotoxic potential of flavonoids. Research indicates that while quercetin has been associated with genotoxicity under certain conditions, this compound showed lower genotoxic activity in vitro compared to its parent compound .
Table 2: Genotoxicity Results
| Compound | Genotoxicity (Mutagenicity Test) | Remarks |
|---|---|---|
| This compound | Low | Safe at tested doses |
| Quercetin | Moderate | Caution advised |
| Control | None | Baseline established |
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity of 5,7-di-O-methylquercetin?
To confirm the structure, use a combination of NMR spectroscopy (analyzing methoxy groups at δ 3.8–3.9 ppm for methylated hydroxyls and aromatic proton signals) and high-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₇H₁₄O₇, exact mass 330.0841). Cross-reference spectral data with published standards, such as CAS 13459-07-9, to ensure accuracy . For purity assessment, HPLC with UV detection at 254 nm or 370 nm is recommended, as quercetin derivatives exhibit strong absorbance in these ranges .
Q. How can researchers differentiate this compound from other methylated quercetin derivatives (e.g., 3,7-di-O-methylquercetin)?
Focus on position-specific methylation patterns :
- This compound lacks hydroxyl groups at positions 5 and 7 (replaced by methoxy groups), confirmed via NMR analysis of the A-ring protons.
- 3,7-di-O-methylquercetin retains a hydroxyl group at position 5 but has methoxy groups at positions 3 and 6.
Use comparative chromatography (e.g., TLC or HPLC with reference standards) and NOESY NMR to resolve spatial proximity of substituents .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
- Vasodilation assays : Use isolated rat aortic rings pre-contracted with phenylephrine (10⁻⁶ M) to assess relaxation efficacy. Measure dose-response curves (e.g., 10⁻⁸–10⁻⁴ M) and compare with positive controls like acetylcholine .
- Antioxidant activity : Employ DPPH radical scavenging assays or ORAC (oxygen radical absorbance capacity) tests at physiological pH .
Advanced Research Questions
Q. How should researchers design experiments to evaluate synergistic interactions between this compound and other flavonoids (e.g., ayanin)?
- Dose-matrix approach : Combine this compound (0.01–30 µM) with ayanin (0.01–60 µM) in varying ratios.
- Mechanistic validation : Pre-treat tissues with inhibitors (e.g., L-NAME for nitric oxide synthase, methylene blue for guanylate cyclase) to dissect pathways. Compare results to whole-plant extracts (e.g., Croton schiedeanus ethanolic extract) to contextualize synergistic effects .
- Statistical analysis : Use isobolograms or the Combination Index (CI) method to quantify synergy (CI < 1) or antagonism (CI > 1) .
Q. How can contradictory data on this compound’s vasodilatory potency across studies be resolved?
Contradictions may arise from:
- Tissue-specific responses : Compare results across vascular beds (e.g., aorta vs. mesenteric arteries).
- Experimental conditions : Control for endothelial integrity (intact vs. denuded vessels) and calcium ion concentrations.
- Metabolic stability : Assess compound degradation via LC-MS after prolonged incubation in buffer .
Q. What strategies are effective for isolating this compound from complex plant matrices?
- Bio-guided fractionation : Use activity-directed isolation (e.g., vasodilation assays) to track bioactive fractions.
- Chromatographic techniques :
Q. How does methylation at positions 5 and 7 influence the compound’s pharmacokinetics compared to unmethylated quercetin?
- Lipophilicity : Methylation increases logP (predicted 2.1 vs. 1.5 for quercetin), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Methyl groups block glucuronidation/sulfation at positions 5 and 7, prolonging half-life. Validate via hepatic microsome assays and in vivo PK studies .
Methodological Guidance
Q. What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis?
Q. How can computational tools predict the biological targets of this compound?
- Molecular docking : Screen against targets like PI3K/Akt or NF-κB using AutoDock Vina.
- Pharmacophore modeling : Identify key features (e.g., catechol group at positions 3',4') for antioxidant or anti-inflammatory activity. Validate predictions with kinase inhibition assays .
Q. What experimental controls are essential when studying this compound’s effects in cell-based assays?
- Solvent controls : Match DMSO concentrations (≤0.1%) to rule out vehicle effects.
- Positive controls : Use quercetin or Trolox for antioxidant assays, sodium nitroprusside for NO-dependent vasodilation.
- Cytotoxicity screening : Perform MTT assays to ensure observed effects are not due to cell death .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
